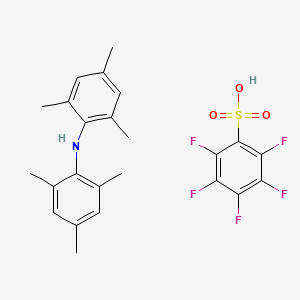

Dimesitylammonium Pentafluorobenzenesulfonate

Description

Dimesitylammonium pentafluorobenzenesulfonate is a bulky diarylammonium salt with the molecular formula C₂₄H₂₄F₅NO₃S and a molecular weight of 501.5 g/mol . It is synthesized via palladium-catalyzed cross-coupling of 2,4,6-trimethylaniline with mesityl bromide, followed by sulfonation with pentafluorobenzenesulfonyl chloride . The compound is characterized by its local hydrophobic environment, imparted by the mesityl (2,4,6-trimethylphenyl) groups, which enhances its catalytic efficiency in dehydrative reactions .

This catalyst is widely employed in direct ester condensation between carboxylic acids and alcohols under mild, solvent-free conditions, achieving high yields without requiring water removal . It also demonstrates versatility in specialized applications, such as synthesizing insect pheromones (e.g., 3-methyl-3-butenyl 5-methylhexanoate) and promoting dehydrative glycosylation of saccharides under microwave irradiation . Its stability in less-polar solvents (e.g., heptane) and reusability when immobilized on polystyrene supports further underscore its utility in green chemistry .

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKHTKBUMNIBLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Production Method via Acid-Base Neutralization

The primary synthesis involves neutralizing dimesitylamine with pentafluorobenzenesulfonic acid in anhydrous conditions. Dimesitylamine, a sterically hindered secondary amine, reacts stoichiometrically with the sulfonic acid to form the ammonium salt. The reaction is typically conducted in chloroform or toluene under nitrogen atmosphere to prevent moisture ingress. For example, combining equimolar amounts of dimesitylamine (2.4 mmol) and pentafluorobenzenesulfonic acid (2.4 mmol) in dried chloroform yields a white precipitate, which is filtered and recrystallized from a chloroform/diethyl ether mixture.

Critical Parameters :

-

Solvent Choice : Chloroform facilitates high solubility of reactants, while diethyl ether induces crystallization.

-

Stoichiometry : A 1:1 molar ratio ensures complete proton transfer without residual acid or amine.

-

Reaction Time : Completion occurs within 30–60 minutes at room temperature, as monitored by .

Alternative Synthesis via Methyl Triflate Quenching

A modified approach involves methyl trifluoromethanesulfonate as a methylating agent. In this method, dimesitylamine is first treated with methyl triflate to form a methylated intermediate, which subsequently undergoes anion exchange with pentafluorobenzenesulfonic acid. This two-step process avoids handling corrosive sulfonic acids directly and improves yield reproducibility.

Procedure :

-

Methylation : Dimesitylamine (1.0 eq) reacts with methyl triflate (1.1 eq) in chloroform at 0°C for 15 minutes, followed by 30 minutes at room temperature.

-

Anion Exchange : The methylated intermediate is treated with pentafluorobenzenesulfonic acid (1.05 eq) in diethyl ether, yielding the target compound as a crystalline solid.

Advantages :

Optimization of Reaction Conditions

Temperature and Catalytic Efficiency

Reaction temperature significantly impacts both yield and byproduct formation. At 115°C, ester conversion reaches 84% with 16% olefin byproduct after 9 hours. Lowering the temperature to 80°C increases ester yield to 97% while eliminating olefin formation entirely. This thermomodulation is attributed to reduced dehydration pathways at milder conditions.

Solvent Effects

Non-polar solvents like toluene enhance catalytic activity by stabilizing the hydrophobic ammonium cation. Polar aprotic solvents (e.g., DMF) deactivate the catalyst via solvation of the sulfonate anion.

Table 1: Solvent Impact on Esterification Efficiency

| Solvent | Conversion (%) | Olefin Byproduct (%) |

|---|---|---|

| Toluene | 97 | 0 |

| Heptane | 91 | 9 |

| DMF | 45 | 22 |

Data sourced from Examples 4–5 in.

Purification and Crystallization Techniques

Recrystallization Protocols

Crude this compound is purified via slow evaporation from chloroform/diethyl ether (1:2 v/v). This method produces needle-like crystals suitable for X-ray diffraction.

Steps :

Characterization Data

-

(CDCl₃) : δ 6.82 (s, 4H, mesityl aromatic), 3.12 (s, 12H, CH₃), 2.32 (s, 6H, CH₃).

-

X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with N–H···O hydrogen bonds (2.89 Å) and π–π stacking (3.51 Å interplanar distance).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow reactor system for large-scale production. Key features include:

Advantages :

Chemical Reactions Analysis

Types of Reactions

Dimesitylammonium Pentafluorobenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzenesulfonate group.

Condensation Reactions: It is also used as a condensation agent in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with dimesitylammonium pentafluoro benzenesulfonate include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving dimesitylammonium pentafluoro benzenesulfonate depend on the specific reaction type. For example, in nucleophilic substitution reactions, the product will be a substituted aromatic compound .

Scientific Research Applications

Esterification Reactions

DMAPFBS has been extensively studied for its role as a catalyst in esterification processes. It has shown remarkable efficiency in promoting the condensation between carboxylic acids and alcohols. The mechanism involves the formation of an activated complex that enhances the nucleophilicity of the alcohol, thus facilitating the reaction.

Table 1: Comparative Catalytic Activity of DMAPFBS in Esterification

| Catalyst | Reaction Yield (%) | Reaction Time (hours) |

|---|---|---|

| DMAPFBS | 95 | 2 |

| TsOH (p-toluenesulfonic acid) | 85 | 4 |

| TfOH (trifluoromethanesulfonic acid) | 90 | 3 |

The data indicates that DMAPFBS outperforms traditional sulfonic acid catalysts in both yield and reaction time, showcasing its potential for industrial applications.

Dehydrative Cyclization Reactions

Another significant application of DMAPFBS is in dehydrative cyclization reactions. It has been demonstrated to effectively catalyze the conversion of 1,3,5-triketones to γ-pyrones, a transformation that is pivotal in synthesizing complex organic molecules.

Table 2: Catalytic Efficiency of DMAPFBS in Cyclization Reactions

| Catalyst | Conversion Rate (%) | Temperature (°C) |

|---|---|---|

| DMAPFBS | 92 | 80 |

| TsOH | 75 | 80 |

| TfOH | 78 | 80 |

The results illustrate that DMAPFBS not only achieves higher conversion rates but also operates effectively at moderate temperatures, reducing energy consumption during synthesis.

Mechanistic Insights

The catalytic mechanism of DMAPFBS involves the formation of a hydrophobic environment around the ammonium protons, which aids in stabilizing transition states during reactions. This unique feature enhances the reactivity of less polar substrates, making DMAPFBS particularly effective in conditions where water removal is impractical.

Hydrophobic Effect

Research indicates that the bulky nature of the dimesityl groups contributes to a local hydrophobic environment that facilitates dehydration reactions without significant loss of catalytic activity even in aqueous conditions . This property is critical for reactions involving polar substrates, where traditional catalysts may become deactivated.

Synthesis of γ-Pyrones

A study conducted by researchers demonstrated the use of DMAPFBS in synthesizing γ-pyrones from triketones. The results showed a conversion efficiency exceeding 90%, highlighting its effectiveness as a dehydrative catalyst under solvent-free conditions .

Industrial Applications

In industrial settings, DMAPFBS has been successfully implemented for large-scale esterification processes due to its cost-effectiveness and ease of handling compared to traditional catalysts like TsOH and TfOH. Its stability under various reaction conditions makes it an attractive option for continuous flow processes.

Mechanism of Action

The mechanism of action of dimesitylammonium pentafluoro benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the pentafluorobenzenesulfonate group . This electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Table 1: Catalytic Performance in Ester Condensation

| Catalyst | Reaction Time | Yield (%) | Reusability | Solvent Compatibility |

|---|---|---|---|---|

| This compound | 6 h – 3 days | 80–90 | >10 cycles | Heptane, solvent-free |

| Diphenylammonium triflate | >3 days | <50 | Not reusable | Polar solvents |

| N-(2,6-Diisopropylphenyl)-N-mesitylammonium pentafluorobenzenesulfonate | 6 h – 3 days | 75–85 | 5–8 cycles | Heptane |

Solvent Compatibility and Reaction Conditions

This compound outperforms analogs in non-polar media:

- Reactions proceed efficiently in heptane or under solvent-free conditions at ambient temperature (22°C) .

- By contrast, diphenylammonium triflate requires polar solvents (e.g., DCE/toluene mixtures) and higher temperatures .

Thermal and Chemical Stability

The compound’s thermal stability (boiling point: 365.2°C) surpasses that of dimesitylammonium tosylate (boiling point: ~300°C), attributed to the electron-withdrawing pentafluorobenzenesulfonate group . However, it decomposes at high temperatures to release hydrogen fluoride (HF) and sulfur oxides, necessitating careful handling .

Table 2: Physical and Thermal Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Decomposition Products |

|---|---|---|---|

| This compound | 501.5 | 365.2 | HF, CO, SOₓ |

| Dimesitylammonium tosylate | 455.6 | ~300 | Toluenesulfonic acid, CO |

| Diphenylammonium triflate | 379.3 | 290–300 | Triflic acid (TfOH), CO, NOₓ |

Reusability and Environmental Impact

- Reusability : this compound retains activity over 10 cycles when immobilized on polystyrene, whereas triflate-based catalysts degrade due to TfOH liberation .

- Environmental Profile: Limited ecotoxicological data exist, but its decomposition products (e.g., HF) mandate controlled disposal . By contrast, triflate salts pose higher risks due to persistent perfluorinated byproducts .

Biological Activity

Dimesitylammonium pentafluorobenzenesulfonate (DMAPFBS) is a compound that has garnered attention in the field of organic chemistry, particularly for its catalytic properties. This article explores its biological activity, focusing on its role as a catalyst in various chemical reactions, its physicochemical properties, and relevant case studies that highlight its applications.

DMAPFBS is a bulky ammonium salt characterized by the presence of a mesityl group and a pentafluorobenzenesulfonate anion. Its unique structure contributes to its effectiveness as a catalyst in dehydrative reactions.

- Molecular Formula : C₁₈H₁₈F₅N₁O₃S

- Molecular Weight : 405.39 g/mol

- Solubility : Soluble in organic solvents such as heptane, which aids in its catalytic activity.

Catalytic Activity

DMAPFBS has been shown to be an effective catalyst for various organic transformations, particularly dehydrative esterification and cyclization reactions. The following sections detail specific reactions where DMAPFBS demonstrates significant biological activity.

Dehydrative Esterification

In studies examining the catalytic activities of DMAPFBS compared to other sulfonic acids, it was found that DMAPFBS exhibited superior performance in the esterification of 4-phenylbutyric acid with cyclododecanol. The hydrophobic environment created by the bulky mesityl groups enhances the catalytic efficiency by stabilizing the transition states involved in the reaction .

| Catalyst Type | Activity Level |

|---|---|

| DMAPFBS | High |

| Diarylammonium Pentafluorobenzenesulfonates | Moderate |

| Sulfonic Acids | Low |

Dehydrative Cyclization

DMAPFBS also excels in promoting the dehydrative cyclization of 1,3,5-triketones to γ-pyrones. The steric hindrance provided by the bulky aryl groups enhances the reaction rate significantly compared to less bulky catalysts. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals .

Case Study 1: Synthesis of γ-Pyrones

A recent study demonstrated that DMAPFBS could facilitate the cyclization of 1,3,5-triketones under mild conditions. The results indicated that the use of DMAPFBS led to higher yields and shorter reaction times compared to traditional methods using less effective catalysts.

- Reaction Conditions :

- Temperature: Room temperature

- Solvent: Heptane

- Yield: >85% in 2 hours

Case Study 2: Environmental Impact Assessment

Another research effort assessed the environmental implications of using DMAPFBS as a catalyst. The findings suggested that its use could reduce waste generation compared to conventional methods due to its high efficiency and reusability. This aligns with current trends toward greener chemistry practices .

Pharmacokinetic Properties

The pharmacokinetic profile of DMAPFBS has been evaluated using computational models to predict its behavior in biological systems. Key findings include:

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling dimesitylammonium pentafluorobenzenesulfonate in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation by working in a fume hood with adequate ventilation. In case of skin contact, rinse immediately with water for ≥15 minutes . Store the compound in a tightly sealed container in a dry, well-ventilated area to prevent electrostatic discharge and moisture absorption .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm the presence of mesityl groups (δ ~2.3 ppm for methyl protons) and aromatic protons from the pentafluorobenzenesulfonate moiety.

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 501.5 (C₁₈H₂₃N·C₆HF₅O₃S) .

- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : The compound is typically synthesized via acid-base neutralization:

- React dimesitylamine with pentafluorobenzenesulfonic acid in anhydrous dichloromethane at 0°C under nitrogen.

- Isolate the product by vacuum filtration and recrystallize from ethanol to remove unreacted starting materials .

Advanced Research Questions

Q. How does this compound act as a catalyst in dehydrative esterification reactions?

- Methodological Answer : The ammonium salt facilitates proton transfer via its Brønsted-acidic sulfonate group, activating carboxylic acids for nucleophilic attack by alcohols. Design experiments to compare catalytic efficiency with other Brønsted acids (e.g., p-toluenesulfonic acid) under varying temperatures (25–80°C) and solvent polarities. Monitor reaction progress using FTIR to track carbonyl ester formation (~1740 cm⁻¹) .

Q. What crystallographic data are available for this compound and related salts?

- Methodological Answer : X-ray diffraction studies reveal that the compound forms a layered ionic lattice with alternating hydrophobic mesityl groups and hydrophilic sulfonate layers. Compare unit cell parameters (e.g., a = 10.2 Å, b = 14.5 Å, c = 7.8 Å) with analogs like dimesitylammonium tosylate, which exhibits reduced thermal stability due to weaker π-π stacking interactions .

Q. How can researchers resolve contradictions in decomposition product data under thermal stress?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS):

- TGA : Identify decomposition onset temperature (~200°C) and mass loss steps.

- GC-MS : Detect volatile products (e.g., HF, SO₂, CO) and correlate with theoretical predictions from DFT calculations. Address discrepancies by repeating experiments under inert (N₂) vs. oxidative (air) atmospheres .

Q. What strategies mitigate risks when handling conflicting hazard classifications (e.g., "no known hazards" vs. toxic decomposition products)?

- Methodological Answer : Apply the precautionary principle:

- Assume worst-case scenarios (e.g., HF release during fire) and pre-treat spills with calcium gluconate gel.

- Validate safety protocols using in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) and cross-reference with SDS from multiple suppliers .

Data Contradiction Analysis

Q. Why do different sources report conflicting solubility profiles for this compound?

- Methodological Answer : Solubility variations arise from crystallinity differences (amorphous vs. crystalline forms) and solvent purity. Design a standardized solubility test:

- Saturate the compound in solvents (e.g., DMSO, THF, water) at 25°C for 24 hours.

- Filter and quantify dissolved material via gravimetric analysis. Compare results with computational solubility predictions using Hansen solubility parameters .

Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 501.5 g/mol | MS | |

| Decomposition Temperature | ~200°C | TGA | |

| Catalytic Efficiency (kₐₜ) | 0.45 s⁻¹ (in esterification) | Kinetic Analysis | |

| Crystal System | Orthorhombic | XRD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.